molecular formula C11H14N4O5 B15141353 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

Cat. No.: B15141353
M. Wt: 282.25 g/mol
InChI Key: HPHXOIULGYVAKW-DWVWSIQXSA-N
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Description

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound belonging to the class of purine nucleosides This compound is characterized by its purine base attached to a ribosyl moiety, which is further substituted with hydroxyl and methoxy groups

Preparation Methods

The synthesis of 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves multiple steps, typically starting with the preparation of the purine base and the ribosyl moiety separately. The purine base can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization and functional group modifications. The ribosyl moiety is prepared through the selective protection and deprotection of hydroxyl groups on a ribose sugar. The final step involves the coupling of the purine base with the ribosyl moiety under specific reaction conditions, such as the use of strong acids or bases as catalysts .

Chemical Reactions Analysis

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding purine base and ribose sugar.

Scientific Research Applications

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound can act as a chain terminator, preventing the elongation of nucleic acid chains during replication and transcription. It can also inhibit the activity of various enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar compounds to 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one include:

    Adenosine: A naturally occurring nucleoside with a similar structure, but with an amino group instead of a methoxy group.

    Guanosine: Another naturally occurring nucleoside, differing by the presence of an amino group and a different hydroxyl group arrangement.

    Inosine: A nucleoside with a similar purine base, but lacking the methoxy group and having a different ribosyl moiety configuration.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7?,8+,11-/m1/s1

InChI Key

HPHXOIULGYVAKW-DWVWSIQXSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=CNC3=O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O

Origin of Product

United States

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